Triclazate

Description

Historical Trajectories of Triclazate Identification and Initial Academic Mentions

The earliest public mentions of this compound appear in patent literature, with instances dating back to 1997. For example, U.S. patents from 1997 and 2001 list this compound among various pharmaceutical substances in the context of targeted diagnostic/therapeutic agents and controlled absorption formulations. antibodysociety.orgropensci.orggoogleapis.com Subsequent patent filings in 2005, 2007, 2010, 2012, and 2019 further include this compound, often in discussions related to drug delivery systems, such as microparticulate compositions designed for controlled release. google.comscribd.comusitc.govuvt.nlwho.intgoogle.comgoogleapis.com

Current Landscape of Research on this compound and Its Chemical Class

This compound is categorized as an anticholinergic agent. github.ionih.gov The broader class of anticholinergic drugs is widely utilized in clinical practice for a diverse range of conditions, including respiratory disorders, overactive bladder, Parkinson's disease, and motion sickness. nih.govreadthedocs.io The market for anticholinergic drugs is projected to grow, driven by factors such as the increasing prevalence of chronic diseases like asthma, chronic obstructive pulmonary disease (COPD), and an aging global population. nih.gov Pharmaceutical companies are actively engaged in developing new anticholinergic agents with improved efficacy and reduced side effects. nih.gov

However, research into anticholinergic agents also highlights significant challenges, particularly concerning "anticholinergic burden." This refers to the cumulative anticholinergic effect resulting from the use of multiple drugs with anticholinergic properties. Studies have increasingly linked high anticholinergic burden to adverse outcomes, including cognitive impairment, delirium, falls, and increased mortality, especially in older populations. github.ioreadthedocs.io This growing awareness has led to extensive research on anticholinergic burden, with a notable increase in publications from 1984 to 2024, particularly after 2010. github.io The primary research areas in this field include geriatrics/gerontology and pharmacology/pharmacy, with polypharmacy being a frequently used keyword. github.io

Despite its classification as an anticholinergic agent and its presence in various pharmaceutical listings and patents, detailed specific research findings pertaining solely to this compound's pharmacological activity, such as its precise mechanism of action, specific receptor binding affinities (e.g., IC50, Kd values for muscarinic receptor subtypes), or comprehensive in vitro and in vivo efficacy studies, are not extensively documented in the publicly available scholarly sources identified. The patent literature often lists this compound among many compounds without providing specific, in-depth data for this compound itself.

Unexplored Research Frontiers for this compound within Preclinical Science

Given the current landscape, several unexplored research frontiers for this compound within preclinical science emerge. The general lack of specific detailed pharmacological and toxicological data for this compound in public scholarly databases suggests a broad area for fundamental preclinical investigation.

Detailed Pharmacological Profiling: Comprehensive studies are needed to elucidate this compound's specific receptor selectivity and affinity within the anticholinergic class. This would involve detailed in vitro receptor binding assays to determine its affinity for various muscarinic and nicotinic acetylcholine (B1216132) receptor subtypes. Such studies could reveal a unique pharmacological profile that differentiates it from other anticholinergic agents.

Mechanism of Action Elucidation: While classified as an anticholinergic, a deeper understanding of its precise molecular interactions and downstream cellular effects would be beneficial. This could involve investigating its impact on specific signaling pathways or cellular processes affected by cholinergic modulation.

Preclinical Efficacy and Safety in Specific Disease Models: Given the broad applications of anticholinergics, preclinical in vivo studies could explore this compound's efficacy in relevant animal models for conditions such as specific respiratory disorders, overactive bladder, or certain neurological conditions where anticholinergic activity is desired. who.intnih.gov Concurrently, detailed safety and pharmacokinetic studies are crucial to assess its absorption, distribution, metabolism, and excretion (ADME) profile, which is foundational for drug development. who.int

Optimization of Drug Delivery Systems: Its repeated mention in patents related to controlled absorption and microparticulate formulations googleapis.comgoogle.comuvt.nlwho.intgoogle.com suggests that research into optimizing its delivery could be a promising frontier. This could involve preclinical studies on novel formulations to improve its pharmacokinetic profile, reduce dosing frequency, or target specific tissues, potentially minimizing systemic side effects associated with anticholinergic burden.

Investigation in Combination Therapies: The challenges associated with anticholinergic burden highlight the need for agents with more favorable side effect profiles or those that can be effectively integrated into combination therapies. Preclinical research could explore this compound's potential in combination with other agents to achieve synergistic therapeutic effects while mitigating adverse reactions.

The limited specific published research on this compound itself suggests that a thorough preclinical characterization could unlock its full therapeutic potential and guide its future development.

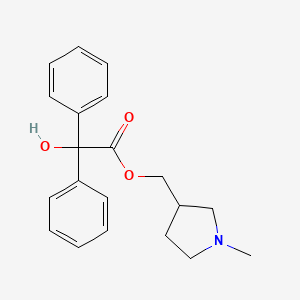

Structure

2D Structure

3D Structure

Properties

CAS No. |

7009-76-9 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1-methylpyrrolidin-3-yl)methyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C20H23NO3/c1-21-13-12-16(14-21)15-24-19(22)20(23,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,23H,12-15H2,1H3 |

InChI Key |

DSSLNDPHTMNIHL-UHFFFAOYSA-N |

SMILES |

CN1CCC(C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

CN1CCC(C1)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Other CAS No. |

7009-76-9 |

Origin of Product |

United States |

Preclinical Pharmacological Characterization of Triclazate

In Vitro Pharmacological Profiling of Triclazate

No publicly available data.

Ligand Binding Studies and Receptor Occupancy for this compound

No publicly available data.

Functional Cellular Assays and Signal Transduction Pathways Modulated by this compound

No publicly available data.

Enzyme Activity Modulation by this compound in Biochemical Systems

No publicly available data.

In Vivo Pharmacological Evaluation of this compound in Non-Clinical Models

No publicly available data.

Selection and Validation of Animal Models for this compound Research

No publicly available data.

Pharmacodynamic Responses of this compound in Preclinical Organ Systems

No publicly available data.

A comprehensive preclinical pharmacological profile for this compound cannot be constructed based on the current body of scientific literature. The chemical identity of this compound is known, but its interactions with biological systems at the molecular, cellular, and organismal levels have not been reported in discoverable research. Therefore, the detailed exploration of its pharmacological characteristics as requested is not possible. Further research is required to elucidate the preclinical profile of this compound.

No Publicly Available Data on the

Following a comprehensive search of scientific literature and publicly accessible data, no information was found regarding a chemical compound named "this compound." As a result, this article cannot provide details on its preclinical pharmacological characterization or translational biomarkers.

The search for "this compound" did not yield any relevant results in established pharmacological or chemical databases. This suggests that "this compound" may be a compound that is not yet described in publicly available scientific literature, a developmental codename not in the public domain, or a potential misspelling of a different chemical entity.

Without any primary or secondary sources describing the synthesis, mechanism of action, or biological effects of "this compound," it is not possible to generate an accurate and informative article on its preclinical profile as requested. Further clarification on the identity of the compound is required to proceed with a detailed pharmacological characterization.

Molecular Mechanism of Action Elucidation for Triclazate

Identification and Characterization of Primary Molecular Targets of Triclazate

A crucial first step in understanding a compound's effects is to identify its direct binding partners within the cell. The proposed investigation into this compound's primary molecular targets was structured to explore several key classes of proteins known to be important in cellular signaling.

Investigation of Anticholinergic Receptor Subtypes Interacted by this compound

Anticholinergic agents are compounds that block the action of the neurotransmitter acetylcholine (B1216132). This class of drugs interacts with various muscarinic and nicotinic receptor subtypes, leading to a wide range of physiological effects. A thorough investigation would involve binding assays and functional studies to determine if this compound exhibits any affinity for or activity at these receptors. Currently, there is no published evidence to suggest that this compound interacts with any anticholinergic receptor subtypes.

Exploration of Kinase Modulation by this compound (e.g., JAK, ROCK, PKC)

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways. The Janus kinases (JAK), Rho-associated coiled-coil containing protein kinases (ROCK), and Protein Kinase C (PKC) families are particularly important in inflammation, cell proliferation, and signal transduction. Research in this area would typically involve in vitro kinase assays to screen for inhibitory or activating effects of this compound. However, no such studies on this compound have been reported in the scientific literature.

Research on Deubiquitinase (DUB) and Gamma-secretase Interactions with this compound

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, thereby regulating protein degradation and signaling. Gamma-secretase is an enzyme complex involved in the processing of transmembrane proteins, including the amyloid precursor protein implicated in Alzheimer's disease. Investigating the potential interaction of this compound with these enzymes would be a key area of research. To date, no studies have been published that explore the relationship between this compound and DUBs or gamma-secretase.

Analysis of Oxytocin (B344502) Receptor Engagement by this compound

The oxytocin receptor is a G protein-coupled receptor that mediates the effects of the hormone oxytocin, which is involved in a variety of social and physiological processes. Determining if this compound can bind to and modulate the activity of the oxytocin receptor would be another important avenue of investigation. As with the other potential targets, there is currently no available data on this compound's engagement with the oxytocin receptor.

Downstream Signaling Cascade Analysis Initiated or Modulated by this compound

Once a primary molecular target is identified, the next step is to understand the downstream consequences of this interaction. This involves mapping the signaling pathways that are activated or inhibited by the compound. Such an analysis for this compound would require a series of cellular and molecular biology experiments, including western blotting, reporter gene assays, and transcriptomic profiling. In the absence of an identified primary target, the downstream signaling cascades of this compound remain unknown.

Cellular and Subcellular Distribution of this compound in Preclinical Models

Understanding where a compound accumulates within an organism and within individual cells is crucial for interpreting its biological effects and potential toxicity. Preclinical studies using animal models and cell culture systems, often employing radiolabeled or fluorescently tagged versions of the compound, are necessary to determine its pharmacokinetic and pharmacodynamic properties. There are no publicly accessible preclinical studies detailing the cellular and subcellular distribution of this compound.

Structure Activity Relationship Sar and Rational Design in Triclazate Research

Delineation of Pharmacophoric Elements Critical for Tricyclazole Activity

Tricyclazole (5-methyl- nih.govnih.govwikidata.orgtriazolo[3,4-b] nih.govuni.lubenzothiazole) belongs to the class of triazolobenzothiazoles, characterized by a triazole ring fused to the benzothiazole (B30560) system. nih.govdrugbank.com Its primary mode of action involves the inhibition of melanin (B1238610) biosynthesis in fungi. nih.govmade-in-china.comresearchgate.netnih.govglpbio.comglpbio.comresearchgate.netresearchgate.net Specifically, Tricyclazole interferes with the dihydroxynaphthalene (DHN) melanin pathway, binding with hydroxynaphthalene reductases (3HNR). researchgate.netresearchgate.netnih.gov

The core triazolobenzothiazole scaffold is essential for its antifungal activity. The presence of the methyl group at position 5 of the benzothiazole moiety is a defining characteristic of Tricyclazole. While the precise pharmacophoric elements have not been exhaustively detailed in the provided search results, the inhibition of melanin synthesis pathway strongly suggests that structural features enabling interaction with key enzymes in this pathway, particularly 3HNR, are critical. This implies the importance of the heterocyclic rings and their spatial arrangement for effective binding and inhibition.

Computational Approaches to Tricyclazole SAR Analysis

Computational methods play an increasingly vital role in modern drug and agrochemical discovery, enabling the prediction of molecular interactions and the development of predictive models for biological activity.

Molecular modeling and docking simulations are powerful tools used to predict the preferred binding orientation of a ligand to a receptor and estimate the strength of their interaction. made-in-china.comwikidata.orgeurekaselect.com Tricyclazole has been a subject or reference in such studies. For instance, molecular docking simulations have been performed to investigate the inhibitory ability of various compounds against fungal proteins relevant to rice blast. In one study, Tricyclazole was docked against protein 6JBR in Magnaporthe oryzae, yielding a docking score of -10.7 kcal/mol, confirming its strong interaction with this target. researchgate.netresearchgate.net Another study highlighted Tricyclazole's binding with hydroxynaphthalene reductases (SDRs), which are crucial for its melanin biosynthesis inhibition. nih.gov These simulations provide valuable insights into the specific amino acid residues involved in binding and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the physicochemical properties (descriptors) of chemical compounds and their biological activities. researchgate.netresearchgate.net This allows for the prediction of the activity of new or untested compounds. who.int While extensive QSAR development specifically for optimizing Tricyclazole's fungicidal activity was not explicitly detailed in the provided search results, Tricyclazole has been included in broader QSAR studies. For example, it was part of a dataset for developing QSAR models to predict the acute toxicity of 1,2,4-triazole (B32235) fungicides to zebrafish embryos. In this context, the external validation of the model showed robust predictability when Tricyclazole was excluded, indicating its unique properties or the model's sensitivity to its inclusion. researchgate.net This suggests that QSAR methodologies can be applied to Tricyclazole and its derivatives to understand and predict their biological and toxicological profiles, guiding the design of new compounds.

Advanced Methodologies in Triclazate Research

High-Throughput Screening (HTS) Strategies for Triclazate Analogue Discovery

High-Throughput Screening (HTS) represents a cornerstone in the discovery of novel chemical entities and the identification of analogues for existing compounds like this compound. This methodology enables the rapid pharmacological evaluation of vast chemical libraries, significantly accelerating the initial phases of drug discovery nih.govyoutube.com. HTS platforms integrate sophisticated robotics, advanced information technology solutions, and a diverse array of laboratory devices, allowing for the testing of millions of compounds daily against specific biological targets youtube.com.

For the discovery of this compound analogues, HTS strategies would involve screening large compound collections to identify molecules that exhibit similar or enhanced biological activities, such as melanin (B1238610) synthesis inhibition or antifungal efficacy, as demonstrated by this compound (Tricyclazole) nih.gov. Modern HTS setups often employ acoustic technology for contactless transfer of nanoliter-scale liquid droplets, which enhances both speed and efficiency while minimizing contamination risks youtube.com.

HTS assays can be classified based on various parameters, including the types of analytes measured, the underlying assay mechanisms, the readout principles employed, or the specific drug target classes being investigated nih.gov. Assay formats can range from straightforward ligand-binding assays, which assess direct molecular interactions, to more complex cell-based assays that evaluate the final cellular effects exerted by compounds nih.gov. These cell-based assays, while often more intricate and time-consuming, provide higher-content data that more closely reflect anticipated effects within a biological system nih.gov. The continuous evolution of HTS technologies also incorporates novel assay possibilities, including those utilizing liquid chromatography-mass spectrometry (LC-MS), microarrays, microfluidics, and various sensor-based technologies for detailed analysis nih.gov. Through these robust HTS strategies, researchers can efficiently pinpoint potential this compound analogues that warrant further in-depth investigation.

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Profiling

"Omics" technologies provide a holistic and large-scale approach to analyzing biological molecules, offering comprehensive insights into the structure, function, and dynamics of biological systems humanspecificresearch.orgbiobide.com. In the context of this compound profiling, these technologies are instrumental in deciphering the compound's systemic effects at molecular levels. The primary omics disciplines include:

Genomics: The study of an organism's complete genetic material (DNA), focusing on gene structure, function, and evolution humanspecificresearch.orgbiobide.combitesizebio.com.

Transcriptomics: The analysis of the entire set of RNA transcripts in a cell, tissue, or organism, revealing gene expression patterns and regulatory mechanisms humanspecificresearch.orgbiobide.combitesizebio.com.

Proteomics: The large-scale study of proteins, encompassing their abundance, modifications, structures, functions, and interactions humanspecificresearch.orgbiobide.combitesizebio.com.

Metabolomics: The comprehensive analysis of metabolites—small molecules involved in metabolic pathways—within biological samples, which helps in understanding cellular processes and metabolic shifts humanspecificresearch.orgbiobide.combitesizebio.com.

These technologies offer significant advantages, including providing a holistic view of biological mechanisms, generating vast datasets that can uncover novel biological insights, and enabling the identification of specific cell populations associated with particular conditions humanspecificresearch.org. In this compound research, omics technologies can be applied to:

Mechanism of Action Elucidation: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), or metabolic pathways (metabolomics) in response to this compound exposure, researchers can gain a deeper understanding of how the compound exerts its biological effects, such as its role as a melanin synthesis inhibitor nih.govbiobide.com.

Target Identification and Validation: Omics data can help identify specific genes, proteins, or pathways that are modulated by this compound, guiding the development of targeted research and potentially identifying novel drug targets biobide.com.

Biomarker Discovery: Changes in omics profiles can unveil biomarkers indicative of this compound's activity or its impact on biological systems, which could be crucial for monitoring its effects in experimental settings biobide.com.

Analytical techniques underpinning omics include next-generation sequencing (NGS) and microarrays for genomics and transcriptomics, while mass spectrometry (MS) is a primary tool for the identification and quantification of proteins and metabolites in proteomics and metabolomics, respectively biobide.combitesizebio.com. The integration of data from multiple omics disciplines, known as multi-omics, further enhances the understanding of complex molecular interplay within biological systems nih.gov.

In Vitro Assay Development for Mechanistic Studies of this compound

In vitro assays are fundamental tools in chemical biology, designed to study biochemical and functional reactions using isolated cellular components or cell lines criver.comnih.gov. For this compound, the development of specific, sensitive, and robust in vitro assays is critical for dissecting its precise mechanism of action and for characterizing its interactions at a molecular level kosheeka.com. These assays are essential for identifying and validating potential biological targets and pathways modulated by this compound.

Key considerations in developing in vitro assays for this compound include:

Biochemical Assays: These assays focus on direct molecular interactions, such as enzyme activity assays (e.g., for melanin synthesis enzymes), receptor binding assays, or assays exploring protein-protein interactions nih.govgd3services.com. For instance, given this compound's role as a melanin synthesis inhibitor, enzyme assays targeting key enzymes in the melanin biosynthesis pathway would be crucial.

Cell-Based Assays: Utilizing whole cells, these assays provide a more physiological context for studying this compound's effects. They can assess various cellular responses, including dose-dependent inhibition of specific processes, modulation of apoptosis, or changes in the expression of particular cellular components gd3services.comfrontiersin.org. Cell-based assays can also be developed to mimic disease states, offering predictive insights into how this compound might function in vivo criver.com.

Functional Assays: These assays measure the functional consequences of this compound's interaction with its targets. For example, in the context of its antifungal activity, assays measuring fungal growth inhibition or spore germination would be developed.

Advanced technologies, such as CRISPR/Cas9, can be integrated into in vitro assay development to precisely manipulate gene expression (knockdown or overexpression) and further elucidate the mechanism of action of small molecules like this compound criver.com. The ability to test numerous compounds simultaneously in a variety of cell types makes in vitro assays highly efficient for early-stage research, enabling rapid assessment and prioritization of promising candidates for further translational studies criver.com.

Advanced Imaging Techniques for Tracking this compound in Preclinical Systems

Advanced imaging techniques are indispensable for visualizing and tracking the dynamics of chemical compounds, including this compound, within preclinical biological systems, often at the subcellular level nih.govnih.gov. These methodologies provide crucial spatial and temporal information about compound distribution, cellular uptake, and interactions with biological structures.

Key advanced imaging techniques applicable to this compound research in preclinical systems include:

Optical Imaging and Super-Resolution Microscopy (SRM): Optical microscopes are fundamental tools, and recent advancements in Super-Resolution Microscopy (SRM) allow for the visualization of drug dynamics with unprecedented detail, even at the subcellular level nih.govnih.gov. SRM can be used to observe this compound's entry route into cells, its accumulation and metabolism within different organelles, and its interactions with specific regulatory proteins nih.gov. To enable optical tracking, this compound or its carriers can be conjugated with fluorescent molecules nih.gov.

Multimodality Preclinical Imaging: Dedicated preclinical imaging centers are equipped with state-of-the-art scanners for various modalities, facilitating comprehensive studies in small animals like mice and rats radboudumc.nl. These modalities include:

Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical and functional images.

Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET): Nuclear imaging techniques that can track radiolabeled compounds, offering highly sensitive detection of distribution and pharmacokinetics in vivo.

Ultrasound Imaging: Utilizes high-frequency sound waves (e.g., 20-55 MHz for preclinical models) to provide real-time anatomical and functional information with high spatial resolution frontiersin.org. This can be used to assess the impact of this compound on tissue structures or processes.

Multiphoton Microscopy: Offers deep tissue penetration and reduced phototoxicity, suitable for live imaging studies.

Mass Spectrometry Imaging (MSI): While not explicitly mentioned in the search results for preclinical tracking in the same context as the other techniques, MSI can provide label-free spatial distribution of compounds and their metabolites within tissues.

By employing these advanced imaging techniques, researchers can gain a detailed understanding of this compound's biodistribution, cellular localization, and its effects on cellular and tissue morphology in a living system, providing valuable insights that bridge in vitro findings with in vivo relevance.

Comparative Studies and Contextualization of Triclazate

Comparative Preclinical Pharmacology of Triclazate with Other Anticholinergic Agents

Analysis of this compound within the Broader Chemical Class of Carbanilides or Related Compounds

Based on its chemical structure, this compound is identified as (1-Methyl-3-pyrrolidinyl)methyl hydroxy(diphenyl)acetate, or more broadly, a benzilate ester derivative of a pyrrolidine. medkoo.comwaldenu.educhemspider.com This structural characteristic places it distinctly outside the chemical class of carbanilides. Carbanilides are defined by a core structure consisting of two phenyl groups linked by a urea (B33335) moiety (–NH–CO–NH–), such as 1,3-diphenylurea. inn.noarchive.orgtandfonline.comulpgc.esscitechnol.com

Development of Analogous Compounds Based on this compound's Scaffold

The concept of developing analogous compounds, often referred to as scaffold hopping or lead optimization, involves modifying the core structure of a known active compound to discover novel chemotypes with improved properties or different activity profiles. who.intinn.orgwho.intgoogleapis.com While the general principles of scaffold-based drug discovery are well-established, specific information regarding the development of analogous compounds directly derived from or inspired by this compound's unique pyrrolidine-benzilate ester scaffold is not extensively documented in the available public research. The absence of detailed research findings on such analogous compounds limits the ability to provide specific examples or elaborate on the strategies employed for their development.

Implications of this compound's INN Status for Further Academic Investigation

This compound's designation as an International Nonproprietary Name (INN) holds significant implications for its further academic investigation. The INN system, managed by the World Health Organization (WHO), provides a unique and globally recognized name for pharmaceutical substances. who.intwho.intscribd.com

The implications for academic investigation include:

Standardized Identification: The INN ensures that this compound can be unambiguously identified by researchers, clinicians, and regulatory bodies worldwide, regardless of trade names or complex chemical nomenclature. This standardization is crucial for accurate communication and data exchange in scientific literature and databases. who.intwho.intscribd.com

Facilitation of Research Collaboration: A universal naming system simplifies international collaborative research efforts, allowing scientists from different countries to refer to the same compound without confusion, thereby enhancing the reproducibility and comparability of research findings. who.intwho.intscribd.com

Public Domain Availability: INNs are intentionally placed in the public domain, meaning they are not subject to proprietary rights. This encourages their free use in scientific publications, pharmacopoeias, and educational materials, fostering open science and the dissemination of knowledge. scribd.com

Regulatory Framework: The INN status integrates this compound into a global regulatory framework, which can streamline research and development processes, particularly for studies aiming for international recognition or potential clinical translation. who.intwho.intusitc.govscribd.com

The INN status thus serves as a foundational element that supports the integrity, clarity, and global accessibility of academic research pertaining to this compound.

Preclinical Research Methodologies and Innovation for Triclazate

Novel Synthetic Routes for Triclazate and Its Advanced Intermediates

The development of novel synthetic routes is fundamental in pharmaceutical research, aiming to create more efficient, sustainable, and scalable methods for producing drug compounds and their intermediates. These innovations can lead to improved yields, reduced environmental impact, and enhanced purity profiles. While general principles for designing novel synthetic routes often involve exploring new catalytic systems, stereoselective reactions, and atom-economical transformations, specific detailed research findings on novel synthetic routes developed exclusively for this compound or its advanced intermediates are not extensively documented in publicly available literature. Research into chemical intermediates, for instance, focuses on their role in multi-step synthesis, with considerations for their stability and potential for alternative uses beyond a single final product. However, no specific patented or published novel synthetic pathways for this compound were identified in the current search.

Development of Advanced Analytical Techniques for this compound Quantification in Biological Matrices (Preclinical)

Accurate and sensitive quantification of drug molecules in biological matrices is paramount in preclinical studies to understand pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics. Bioanalytical quantification involves measuring drug molecules and their metabolites in samples such as blood, plasma, serum, urine, and tissues.

Commonly employed advanced analytical techniques for this purpose include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is widely recognized for its high sensitivity, selectivity, and ability to quantify drug molecules and metabolites in complex biological matrices. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC separates drug molecules based on their interactions with a chromatographic column and is often coupled with detectors such as UV or fluorescence for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunoassay technique that uses antibodies to detect and quantify drug molecules, particularly useful for biomarker analysis and large-scale screening.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for volatile and semi-volatile compounds, combining gas chromatography for separation with mass spectrometry for detection and quantification.

Strategies for Enhancing In Vitro and In Vivo Research Modalities for this compound

Enhancing in vitro and in vivo research modalities is crucial for comprehensively evaluating a compound's biological activity and potential therapeutic applications. In vitro studies, often conducted in cell cultures or isolated organs, provide initial insights into a compound's mechanism of action and efficacy, while in vivo studies in animal models offer a more holistic understanding of its effects within a living system.

General strategies for enhancing these research modalities in preclinical drug development include:

Development of relevant disease models: Utilizing or developing animal models that closely mimic human diseases to better predict clinical outcomes.

High-throughput screening (HTS): Employing automated systems to rapidly test large libraries of compounds against specific biological targets in vitro.

Advanced imaging techniques: Incorporating techniques like PET, SPECT, or MRI in vivo to visualize drug distribution, target engagement, and therapeutic effects in real-time.

Omics technologies: Integrating genomics, proteomics, and metabolomics data to gain deeper insights into a compound's biological impact and identify potential biomarkers.

Organ-on-a-chip and 3D cell culture models: Developing more physiologically relevant in vitro systems that better recapitulate human biology compared to traditional 2D cell cultures.

While this compound is classified as an anticholinergic agent chemicalbook.com, and preclinical models are used to study such agents (e.g., assessing effects on sedation or gastrointestinal motility for other anticholinergic compounds), specific research findings or detailed strategies for enhancing in vitro and in vivo research modalities specifically for this compound are not detailed in the publicly accessible information.

Data Tables

The following table summarizes the key chemical and physical properties of this compound based on available data.

| Property | Value | Unit | Source |

| Molecular Formula | C20H23NO3 | - | nih.govchemicalbook.com |

| Molecular Weight | 325.4 | g/mol | nih.govchemicalbook.com |

| CAS Number | 7009-76-9 | - | nih.govchemicalbook.com |

| PubChem CID | 214358 | - | nih.gov |

| Melting Point | 132-134 | °C | chemicalbook.com |

| Boiling Point | 415.2 ± 14.0 (Predicted) | °C | chemicalbook.com |

| Density | 1.164 ± 0.06 (Predicted) | g/cm³ | chemicalbook.com |

| Stereochemistry | Racemic | - | nih.gov |

| Classification | Anticholinergic Agent | - | chemicalbook.com |

Future Directions and Outstanding Academic Questions for Triclazate

Identification of Novel Preclinical Research Applications for Triclazate

The identification of novel preclinical research applications for any compound typically involves exploring its mechanism of action, structural analogs, or potential interactions with various biological pathways beyond its primary known function. While this compound is known as a melanin (B1238610) synthesis inhibitor and an antifungal agrochemical nih.gov, detailed research into other potential preclinical applications, such as anti-inflammatory, anti-cancer, or other pharmacological activities, is not widely documented. Future research could investigate whether its melanin synthesis inhibition or other properties could be leveraged in different biological contexts.

Addressing Unresolved Questions in this compound's Molecular and Cellular Pharmacology

Molecular and cellular pharmacology aims to understand how drugs interact with living systems at a fundamental level, including identifying targets, mechanisms of action, and signal transduction pathways. miami.eduwisc.eduku.dk For this compound, while its role as a melanin synthesis inhibitor is recognized nih.gov, comprehensive details regarding its precise molecular targets, binding affinities, downstream cellular effects, and potential off-target interactions beyond its fungicidal activity are not extensively elucidated in public domain research. Unresolved questions might include:

Detailed characterization of all enzymes or proteins involved in its melanin synthesis inhibition pathway.

Investigation of potential species-specific differences in its molecular interactions.

Exploration of its effects on other cellular processes or organelles.

Understanding the full spectrum of its pharmacokinetic and pharmacodynamic properties at a cellular level.

Strategic Approaches for Comprehensive Preclinical Research on this compound's Potential

Strategic approaches in preclinical research are crucial for efficiently identifying promising drug candidates and understanding their safety and efficacy profiles before clinical trials. td2inc.comnih.govsfda.gov.sa For a compound like this compound, if its potential beyond fungicidal activity were to be explored, a comprehensive preclinical research strategy would typically involve:

Target Identification and Validation: Utilizing high-throughput screening, computational modeling, and chemogenomics to identify novel biological targets. revilico.biounibo.it

In Vitro and In Vivo Efficacy Studies: Conducting a range of studies in relevant cell lines, organoids, and animal models to assess potential therapeutic effects in new indications. revilico.biovimta.com

Mechanism of Action Studies: Employing advanced molecular and cellular biology techniques to fully dissect its pharmacological pathways. miami.eduwisc.edu

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Detailed assessment of how the compound is absorbed, distributed, metabolized, and excreted, and how its concentration relates to its biological effects. td2inc.comsfda.gov.sa

Toxicology and Safety Pharmacology: Comprehensive evaluation of potential toxicities and adverse effects across various systems, though this is explicitly excluded from the scope of this article.

Development of Predictive Preclinical Models for this compound Investigation

The development of predictive preclinical models is vital for accurately forecasting a compound's behavior in humans and minimizing the risk of clinical trial failures. emulatebio.comupmbiomedicals.comtranscurebioservices.com For this compound, or any compound being investigated for new applications, the focus would be on creating models that accurately mimic the human disease or biological process of interest. This could involve:

Advanced In Vitro Models: Utilizing 3D cell cultures, organoids, and microphysiological systems (MPS) to provide more human-relevant insights than traditional 2D cultures. revilico.bioupmbiomedicals.comdrugtargetreview.com

Translational Animal Models: Selecting or developing animal models that closely recapitulate human disease pathology and response, ensuring high predictive validity. transcurebioservices.comcrownbio.comnih.gov

Biomarker Identification: Discovering and validating biomarkers that can predict efficacy or toxicity, which can then be translated to clinical studies. crownbio.com

Integration of AI and Computational Models: Leveraging artificial intelligence and machine learning to analyze complex datasets, predict compound properties, and optimize research workflows. revilico.bioxenoss.io

Q & A

Q. Q. How should researchers address ethical concerns in in vivo this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.